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molecular formula C13H21NO3S B8306313 N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide

N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide

Cat. No. B8306313
M. Wt: 271.38 g/mol
InChI Key: RISDXRXQROBDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05434145

Procedure details

Dissolve N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide (10 mmol) in acetone (50 mL) and cool to 0° C. Add a slight excess of Jones reagent dropwise and allow the reaction to stir for 4 hours at 0° C. Add excess isopropanol and filter the reaction through a plug of diatomaceous earth. Rinse the plug with acetone (2×50 mL) and methylene chloride (3×50 mL). Combine the filtrates and concentrate under vacuum. Purify the residue by flash chromatography (silica gel, methanol/methylene chloride) to provide [butyl-(toluene-4-sulfonyl)-amino]-acetic acid.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:16][CH2:17][OH:18])[S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4].CC(C)=[O:21].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH2:1]([N:5]([CH2:16][C:17]([OH:21])=[O:18])[S:6]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCC)N(S(=O)(=O)C1=CC=C(C=C1)C)CCO
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 4 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Add excess isopropanol and filter
CUSTOM
Type
CUSTOM
Details
the reaction through a plug of diatomaceous earth
WASH
Type
WASH
Details
Rinse the plug with acetone (2×50 mL) and methylene chloride (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combine the filtrates and concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (silica gel, methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)N(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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